An In-Depth Technical Guide to 5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Synthesis, Properties, and Potential Applications
Executive Summary: This guide provides a comprehensive technical overview of 5-bromo-N-ethyl-2-methoxybenzenesulfonamide, a molecule belonging to the benzenesulfonamide class of compounds. Benzenesulfonamides are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including significant potential as anticancer agents.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, elucidates the compound's physicochemical properties, proposes a detailed synthetic pathway grounded in established chemical principles, and explores its potential therapeutic applications, particularly as a tubulin polymerization inhibitor. By synthesizing data from closely related analogues and foundational organic chemistry, this guide serves as an essential resource for the investigation and utilization of this promising chemical entity.
Introduction to the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in modern drug discovery. Its derivatives are known to exhibit a vast array of pharmacological effects, from antimicrobial to anticancer activities. A notable application of this scaffold is in the development of tubulin inhibitors, which disrupt microtubule dynamics, a critical process for cell division.[2][3] Compounds that interfere with this process can induce cell cycle arrest and apoptosis, making them valuable candidates for oncology research.
5-bromo-N-ethyl-2-methoxybenzenesulfonamide incorporates several key structural features that are significant for its chemical behavior and potential bioactivity:
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A Substituted Phenyl Ring: The 2-methoxy group and the 5-bromo substituent significantly influence the electronic properties of the aromatic ring. The methoxy group is an electron-donating group, while the bromine atom is an electron-withdrawing, ortho-para directing deactivator. This substitution pattern is crucial for potential interactions with biological targets.
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The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a stable, non-hydrolyzable linker that acts as a hydrogen bond donor and acceptor, facilitating binding to protein targets.
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An N-Ethyl Group: The ethyl substituent on the sulfonamide nitrogen imparts a degree of lipophilicity and can influence the compound's solubility, cell permeability, and binding orientation within a target protein.
Research into structurally similar diarylsulfonamides has shown that modifications to the phenyl rings and the N-substituent can fine-tune cytotoxic potency and improve drug-like properties, such as aqueous solubility.[1][2]
Physicochemical and Spectroscopic Properties
Table 1: Core Chemical and Physical Properties
| Property | Value / Description | Source / Basis |
| IUPAC Name | 5-bromo-N-ethyl-2-methoxybenzenesulfonamide | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₂BrNO₃S | Derived from Structure |
| Molecular Weight | 294.17 g/mol | [4] (Analogue: N,N-dimethyl) |
| CAS Number | Not assigned. | N/A |
| Predicted XLogP3 | ~2.5 - 3.0 | Inferred from analogues[5] |
| Hydrogen Bond Donors | 1 | Calculated from Structure |
| Hydrogen Bond Acceptors | 4 | Calculated from Structure |
| Predicted Solubility | Low aqueous solubility; soluble in organic solvents like DCM, THF, Methanol. | Inferred from related compounds[1][6] |
| Physical Form | Expected to be a solid at room temperature. | Inferred from related compounds[6] |
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet for the N-ethyl group, a singlet for the methoxy protons, and three signals in the aromatic region corresponding to the protons on the substituted benzene ring.
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¹³C NMR: The carbon NMR spectrum would display nine unique signals, including those for the two ethyl carbons, the methoxy carbon, and the six aromatic carbons, with their chemical shifts influenced by the bromo and methoxy substituents.[7]
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IR Spectroscopy: Key vibrational bands would include N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), and strong S=O stretching for the sulfonyl group (~1350 and 1160 cm⁻¹).
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Mass Spectrometry (HRMS): The high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), confirming the presence of one bromine atom in the molecule.
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of 5-bromo-N-ethyl-2-methoxybenzenesulfonamide involves the reaction of a commercially available sulfonyl chloride with ethylamine.[8] This is a well-established method for forming sulfonamides, often referred to as the Hinsberg reaction.[9]
Proposed Synthetic Workflow
The synthesis can be conceptualized as a three-stage process: reaction, workup, and purification.
Caption: Proposed workflow for the synthesis of the target sulfonamide.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add a suitable base such as pyridine or triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
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Causality: The reaction is performed in a non-protic solvent (DCM) to prevent unwanted side reactions. The base is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9] Cooling controls the initial exothermic reaction.
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Amine Addition: Add ethylamine (1.1 eq), either as a solution in the reaction solvent or neat, dropwise to the cooled, stirring mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
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Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).
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Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Reaction Mechanism
The formation of the sulfonamide proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group.
Caption: Simplified mechanism for sulfonamide formation.
Potential Applications in Drug Discovery
The primary therapeutic potential for 5-bromo-N-ethyl-2-methoxybenzenesulfonamide lies in its role as an anticancer agent, specifically as a tubulin polymerization inhibitor. Many diarylsulfonamides with similar substitution patterns have demonstrated potent cytotoxic effects against various human tumor cell lines by targeting the colchicine binding site on β-tubulin.[1][2][3]
Mechanism of Action: Tubulin Inhibition
Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Small molecules that bind to tubulin can disrupt this dynamic equilibrium.
Caption: Conceptual pathway of microtubule-targeting anticancer agents.
By binding to the colchicine site, the compound is hypothesized to prevent the tubulin dimer from adopting the straight conformation necessary for polymerization.[2] This leads to the disruption of the microtubule network, which triggers a cell cycle checkpoint, arresting the cell in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[1] The presence of methoxy and bromo groups on the phenyl ring is a recurring motif in potent tubulin inhibitors of this class.[1][2]
Safety and Handling
As a novel chemical entity, 5-bromo-N-ethyl-2-methoxybenzenesulfonamide should be handled with care, assuming it is hazardous. Safety information for the parent compound, 5-bromo-2-methoxybenzenesulfonamide, provides a useful reference.
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GHS Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]
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Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C, to ensure long-term stability.[4]
Conclusion
5-bromo-N-ethyl-2-methoxybenzenesulfonamide is a promising molecule built upon the privileged benzenesulfonamide scaffold. Based on extensive data from closely related analogues, it can be synthesized through a robust and scalable chemical pathway. Its structural features strongly suggest potential as a potent tubulin polymerization inhibitor, making it a compelling candidate for further investigation in anticancer drug discovery programs. This guide provides the foundational chemical knowledge—from synthesis to predicted properties and biological rationale—to empower researchers to explore the full therapeutic potential of this compound.
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